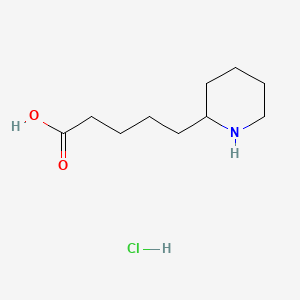

5-(Piperidin-2-yl)pentanoicacidhydrochloride

Description

5-(Piperidin-2-yl)pentanoic acid hydrochloride is a piperidine-containing carboxylic acid derivative with a hydrochloride salt. Its structure comprises a pentanoic acid backbone substituted at the 5-position with a piperidin-2-yl group. Piperidine, a six-membered amine heterocycle, confers basicity, while the carboxylic acid and hydrochloride salt enhance aqueous solubility.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

5-piperidin-2-ylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c12-10(13)7-2-1-5-9-6-3-4-8-11-9;/h9,11H,1-8H2,(H,12,13);1H |

InChI Key |

DBYKPKQDARGQRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCCCC(=O)O.Cl |

Origin of Product |

United States |

Biological Activity

5-(Piperidin-2-yl)pentanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and interactions with serum proteins.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the pentanoic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Antibacterial Activity

Studies have demonstrated that compounds similar to 5-(Piperidin-2-yl)pentanoic acid hydrochloride exhibit significant antibacterial properties. For example, synthesized derivatives have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5-(Piperidin-2-yl)pentanoic acid | Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong | |

| Escherichia coli | Weak to Moderate | |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in neurotransmission, and its inhibition is significant for treating conditions like Alzheimer's disease. The synthesized compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory effects .

Additionally, the compounds showed strong inhibitory activity against urease, an enzyme linked to various gastrointestinal diseases. This suggests that derivatives of 5-(Piperidin-2-yl)pentanoic acid could be developed as therapeutic agents for conditions involving urease activity.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.63 - 6.28 |

| Urease | Strong activity |

The biological activities of 5-(Piperidin-2-yl)pentanoic acid hydrochloride are likely mediated through several mechanisms:

- Binding Interactions : The compound's ability to bind with bovine serum albumin (BSA) suggests it can effectively transport within biological systems, enhancing its pharmacological efficacy .

- Enzyme Interaction : Inhibition of AChE and urease indicates that the compound can interfere with critical enzymatic processes in both bacterial and human physiology.

Case Studies

Several studies have synthesized derivatives of 5-(Piperidin-2-yl)pentanoic acid and evaluated their biological activities. For instance:

- One study synthesized a series of piperidine derivatives and assessed their antibacterial and enzyme inhibitory activities, finding promising results that warrant further investigation in vivo .

- Another research project focused on the structure-activity relationship (SAR) of piperidine-based compounds, revealing that modifications on the piperidine ring significantly influenced their biological potency .

Comparison with Similar Compounds

2,5-Diamino-2-(Difluoromethyl)Pentanoic Acid Hydrochloride Hydrate (DPH)

- Structure: Features a pentanoic acid backbone with difluoromethyl and amino substituents.

- Key Differences: Unlike 5-(piperidin-2-yl)pentanoic acid, DPH lacks a piperidine ring but includes a difluoromethyl group, which enhances metabolic stability and lipophilicity.

- Research Findings :

- Applications : Antimicrobial agent development via metal complexation .

Methyl α-Phenyl-2-Piperidineacetate Hydrochloride

5-Amino-4-Oxopentanoic Acid Derivatives

- Examples: 5-Aminolevulinic acid hydrochloride (5-ALA·HCl), heptanoic acid derivatives.

- Structure: Shorter carbon chain (C5 vs. C6 in the target compound) with amino and oxo groups.

- Key Differences : The oxo group in 5-ALA·HCl facilitates its role in heme biosynthesis, unlike the piperidine-containing target compound.

- Research Findings :

- Applications : Biochemical precursors in porphyrin synthesis .

4,5-Diamino-5-Oxo-Pentanoic Acid Phenylmethyl Ester Hydrochloride

- Structure: Includes a benzyl ester and diamino-oxo functional groups.

- Key Differences: The ester group enhances lipophilicity, while the diamino-oxo moiety enables chelation or enzymatic targeting.

- Applications: Potential prodrug design for improved tissue absorption .

Data Table: Structural and Functional Comparison

Research Trends and Gaps

- Biochemical Applications: 5-ALA·HCl’s success in photodynamic therapy underscores the importance of oxo-amino motifs, which are absent in the piperidine-based target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.